molecular formula C4H2BrClN2O B1495167 5-Bromo-6-chloropyridazin-3-ol

5-Bromo-6-chloropyridazin-3-ol

Cat. No.: B1495167
M. Wt: 209.43 g/mol
InChI Key: GYOVABSZXRJDQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-6-chloropyridazin-3-ol ( 1823887-37-1) is a versatile heterocyclic compound with the molecular formula C4H2BrClN2O and a molecular weight of 209.43 g/mol . This pyridazine derivative serves as a valuable synthetic intermediate in organic chemistry and drug discovery research, particularly for the construction of more complex nitrogen-containing heterocycles. Its structure features both bromo and chloro substituents, which offer distinct reactivity profiles for sequential functionalization through metal-catalyzed cross-couplings and nucleophilic substitutions, enabling efficient scaffold diversification. The SMILES notation for this compound is OC1=NN=C(Cl)C(Br)=C1 . This chemical is exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers handling this compound should consult the safety data sheet, noting that it carries the signal word "Warning" with hazard statements H302, H315, H319, and H335, indicating potential hazards if swallowed or in contact with skin or eyes, and may cause respiratory irritation . Appropriate personal protective equipment and adequate ventilation are recommended during handling. The recommended storage condition is in an inert atmosphere at 2-8°C to maintain stability and purity . As a key building block in pyridazine chemistry, 5-Bromo-6-chloropyridazin-3-ol facilitates access to novel molecular architectures with potential applications in developing pharmaceutical candidates and advanced materials.

Properties

Molecular Formula

C4H2BrClN2O

Molecular Weight

209.43 g/mol

IUPAC Name

4-bromo-3-chloro-1H-pyridazin-6-one

InChI

InChI=1S/C4H2BrClN2O/c5-2-1-3(9)7-8-4(2)6/h1H,(H,7,9)

InChI Key

GYOVABSZXRJDQX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NNC1=O)Cl)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

The following compounds share a pyridazine or pyridine backbone with halogen and functional group substitutions. Key differences in substituents, positions, and properties are highlighted:

Table 1: Comparative Analysis of 5-Bromo-6-chloropyridazin-3-ol and Analogues
Compound Name CAS Number Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Applications/Notes Source
5-Bromo-6-chloropyridazin-3-ol 130115-85-4 C₅H₃BrClNO Br (5), Cl (6), -OH (3) 208.44 Pharmaceutical intermediates, research use GLPBIO
5-Bromo-6-fluoropyridin-3-ol 186593-54-4 C₅H₃BrFNO Br (5), F (6), -OH (3) 192.00 Pharmaceuticals, skincare, medical ingredients CymitQuimica , ENAO
5-Bromo-2-chloropyridin-3-ol Not specified C₅H₃BrClNO Br (5), Cl (2), -OH (3) 208.44 Structural isomer; reactivity studies Catalog
5-Bromo-2,6-diiodopyridin-3-ol Not specified C₅H₂BrI₂NO Br (5), I (2,6), -OH (3) 401.89 Heavy halogen substitution; steric effects Catalog
4-Bromo-6-chloropyridazin-3(2H)-one 933041-13-5 C₄H₂BrClN₂O Br (4), Cl (6), ketone (3) 209.43 High structural similarity (0.87) to pyridazinones Report
5-Bromo-6-chloro-2-nitropyridin-3-ol 1131041-71-8 C₅H₂BrClN₂O₃ Br (5), Cl (6), -NO₂ (2) 253.44 Nitro group enhances electrophilicity Catalog
5-Bromo-6-chloronicotinic acid Not specified C₆H₃BrClNO₂ Br (5), Cl (6), -COOH (3) 248.46 Carboxylic acid derivative; increased acidity Biopharmacule

Functional and Reactivity Differences

Halogen Effects: Fluorine vs. Iodine Substitution: 5-Bromo-2,6-diiodopyridin-3-ol’s higher molecular weight (401.89 g/mol) and steric bulk may reduce solubility but enhance binding in hydrophobic enzyme pockets .

Functional Group Variations: Hydroxyl (-OH) vs. Ketone (=O): 4-Bromo-6-chloropyridazin-3(2H)-one replaces the hydroxyl group with a ketone, altering hydrogen-bonding capacity and acidity (pKa ~8–10 for ketones vs. ~10–12 for phenols) . Nitro (-NO₂) Addition: The nitro group in 5-Bromo-6-chloro-2-nitropyridin-3-ol increases electrophilicity, making it reactive in nucleophilic aromatic substitution reactions .

Carboxylic Acid Derivative :

  • 5-Bromo-6-chloronicotinic acid’s carboxylic acid group (-COOH) significantly lowers pH-dependent solubility (e.g., soluble in basic conditions) compared to the hydroxyl group in the parent compound .

Research and Application Insights

  • Pharmaceutical Intermediates : Fluorinated and chlorinated derivatives (e.g., 5-Bromo-6-fluoropyridin-3-ol) are prioritized in drug discovery for their balance of lipophilicity and metabolic stability .
  • Synthetic Utility : Nitro-substituted derivatives serve as key intermediates for further functionalization, such as amination or reduction .
  • Structural Similarity: 4-Bromo-6-chloropyridazin-3(2H)-one’s high similarity score (0.87) to other pyridazinones suggests overlapping biological targets, such as kinase inhibition .

Preparation Methods

Halogenation of Pyridazin-3-ol Derivatives

  • Starting Material: Pyridazin-3-ol or 2-hydroxy-5-nitropyridine derivatives.
  • Halogenation Agents: Bromine and chlorine sources are used to introduce the respective halogens at the 5 and 6 positions.
  • Reaction Conditions: Typically carried out in organic solvents such as tetrahydrofuran (THF), sometimes at low temperatures (0°C) initially, then warmed to room temperature.
  • Catalysts: Triphenylphosphine and diethyl azodicarboxylate (DEAD) have been employed in coupling reactions involving 5-bromo-6-chloropyridazin-3-ol as an intermediate.

Specific Synthetic Route Example

A documented method involves the preparation of 5-bromo-6-chloropyridin-3-ol as a precursor for further functionalization:

Step Reagents & Conditions Description Yield & Notes
1 Diethyl azodicarboxylate (DEAD), triphenylphosphine, THF, 0°C to RT Formation of intermediate by reaction with 5-bromo-6-chloropyridin-3-ol and 1-BOC-2-(S)-azetidinemethanol Reaction mixture stirred overnight; solvent removal and silica gel chromatography for purification
2 Chromatography with chloroform:methanol (100:1) Isolation of 5-bromo-6-chloro-3-(1-BOC-2-(S)-azetidinylmethoxy)pyridine Mass spectrometry confirmed product (M+H)+ at m/z 377, 379

Reaction Conditions and Yields

Parameter Details
Solvent Tetrahydrofuran (THF)
Temperature Initially 0°C, then warmed to room temperature
Reaction Time Overnight stirring (approx. 12-16 hours)
Purification Silica gel chromatography with chloroform:methanol (100:1)
Yield Approximately 66% for the intermediate coupling product involving 5-bromo-6-chloropyridazin-3-ol

Alternative Synthetic Strategies

Though direct halogenation routes are common, other synthetic strategies include:

Summary Table of Preparation Method

Step Starting Material Reagents Conditions Product Yield (%) Notes
1 2-Hydroxy-5-nitropyridine Bromine, Chlorine Controlled halogenation 5-Bromo-6-chloropyridazin-3-ol Not specified Established synthetic route (Koch & Schnatterer, 1990)
2 5-Bromo-6-chloropyridazin-3-ol Triphenylphosphine, DEAD, 1-BOC-2-(S)-azetidinemethanol THF, 0°C to RT, overnight 5-Bromo-6-chloro-3-(1-BOC-2-(S)-azetidinylmethoxy)pyridine ~66 Purified by silica gel chromatography

Research Findings and Notes

  • The preparation of 5-bromo-6-chloropyridazin-3-ol is well-documented as a key intermediate in the synthesis of more complex heterocyclic compounds.
  • The use of triphenylphosphine and DEAD in THF solvent is a common approach for coupling reactions involving this compound.
  • Reaction conditions are mild, with low temperature initiation and room temperature completion to optimize yield and purity.
  • Purification by chromatography using chloroform:methanol mixtures is effective for isolating the desired product.
  • The compound serves as a versatile building block in medicinal chemistry, especially for synthesizing azetidine-substituted derivatives.

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-6-chloropyridazin-3-ol, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves halogenation and hydroxylation of pyridazine precursors. For example, alkylation of halogenated pyridazine derivatives (e.g., 5-bromo-2-chloropyridin-3-amine) with hydroxylating agents in the presence of a base (e.g., NaOH or KOH) can yield the target compound . Optimization should focus on temperature control (e.g., 0–80°C for halogen stability) and solvent selection (polar aprotic solvents like DMF enhance reactivity). Catalytic methods using transition metals (e.g., Pd for cross-coupling) may improve regioselectivity. Monitor reaction progress via TLC or HPLC (≥95% purity threshold recommended) .

Q. How should researchers characterize the purity and structural integrity of 5-Bromo-6-chloropyridazin-3-ol?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC : Assess purity with a C18 column and UV detection (λ = 254 nm), comparing retention times to standards .
  • NMR : Confirm structure via 1^1H/13^13C NMR. Key signals include aromatic protons (δ 7.5–8.5 ppm for pyridazine) and hydroxyl protons (broad singlet, δ 5–6 ppm) .
  • Mass Spectrometry : ESI-MS should show [M+H]+^+ at m/z 209 (C4_4H3_3BrClN2_2O). Validate isotopic patterns for Br/Cl .

Q. What storage conditions are critical for maintaining the stability of 5-Bromo-6-chloropyridazin-3-ol?

  • Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent thermal decomposition and photodegradation. For long-term stability, use desiccants (e.g., silica gel) to avoid hydrolysis of the hydroxyl group. Degradation products (e.g., dehalogenated derivatives) can be monitored via periodic HPLC analysis .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of 5-Bromo-6-chloropyridazin-3-ol in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density and identify reactive sites. For example, the C-6 chlorine atom may exhibit higher electrophilicity due to adjacent electron-withdrawing groups (Br, hydroxyl). Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities with biological targets, guiding functionalization strategies .

Q. What strategies resolve contradictions in spectral data when synthesizing halogenated pyridazine derivatives?

  • Methodological Answer : Contradictions often arise from isomeric impurities or solvent effects. For example:
  • Regioisomers : Use 2D NMR (COSY, HSQC) to distinguish between 5-bromo-6-chloro and 6-bromo-5-chloro isomers .
  • Solvent Artifacts : Compare NMR spectra in deuterated DMSO vs. CDCl3_3; hydroxyl protons may shift due to hydrogen bonding .
  • Mass Fragmentation : HRMS can differentiate isobaric species (e.g., Br vs. Cl isotopic patterns) .

Q. How can researchers design experiments to probe the tautomeric behavior of 5-Bromo-6-chloropyridazin-3-ol in solution?

  • Methodological Answer :
  • Variable Temperature NMR : Monitor proton shifts between 25°C and 60°C to detect keto-enol tautomerism.
  • pH-Dependent UV-Vis : Track absorbance changes (e.g., 270–300 nm) across pH 2–12. The hydroxyl group’s pKa (~8–10) influences tautomeric equilibrium .
  • X-ray Crystallography : Resolve solid-state tautomeric forms. Halogen bonding may stabilize specific conformations .

Q. What experimental controls are essential when studying the catalytic activity of 5-Bromo-6-chloropyridazin-3-ol in cross-coupling reactions?

  • Methodological Answer :
  • Negative Controls : Run reactions without catalysts (e.g., Pd) to rule out non-catalytic pathways.
  • Isotopic Labeling : Use 13^{13}C-labeled substrates to trace regioselectivity in Suzuki-Miyaura couplings.
  • Kinetic Profiling : Measure turnover frequency (TOF) under varying temperatures (25–100°C) and solvent polarities .

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